molecular formula C11H23NO B2726414 3-[(Dimethylamino)methyl]octan-2-one CAS No. 2514721-25-4

3-[(Dimethylamino)methyl]octan-2-one

Cat. No.: B2726414
CAS No.: 2514721-25-4
M. Wt: 185.311
InChI Key: ZWUUSLRDEDLBHP-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]octan-2-one is a tertiary amine-containing ketone with a molecular backbone of octan-2-one substituted at the 3-position by a dimethylaminomethyl group. This compound’s dimethylamino group may confer unique solubility, reactivity, or pharmacological characteristics compared to simpler ketones.

Properties

IUPAC Name

3-[(dimethylamino)methyl]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-5-6-7-8-11(10(2)13)9-12(3)4/h11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUUSLRDEDLBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CN(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]octan-2-one typically involves the reaction of octan-2-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]octan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

3-[(Dimethylamino)methyl]octan-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]octan-2-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • The dimethylaminomethyl group in this compound introduces basicity and polarity, distinguishing it from non-amine analogs like 3-methyleneoctan-2-one. This could improve solubility in acidic aqueous environments .
  • Compared to 3-(hydroxymethyl)octan-2-one, the dimethylamino group may reduce hydrogen-bonding capacity but increase lipophilicity, affecting bioavailability .

Dimethylamino-Substituted Ketones

Compound Name Structure Molecular Formula Molecular Weight Applications Evidence ID
1-(Dimethylamino)-2-methylpentan-3-one Dimethylamino at C1, methyl at C2 C8H17NO 143.23 Intermediate in organic synthesis; potential neuropharmacological activity
Zolmitriptan (pharmaceutical) Dimethylaminoethyl-indole derivative C16H21N3O2 287.36 Serotonin receptor agonist for migraines
This compound Dimethylaminomethyl at C3 C11H21NO ~183.30 Hypothesized use in drug delivery or catalysis (inferred)

Key Observations :

  • The position of the dimethylamino group significantly impacts biological activity. For example, Zolmitriptan’s dimethylaminoethyl group is critical for binding serotonin receptors , while this compound’s substituent may influence membrane permeability or chelation properties.
  • Compared to 1-(Dimethylamino)-2-methylpentan-3-one, the longer carbon chain in this compound could enhance lipid solubility, making it more suitable for crossing biological barriers .

Aromatic Ketone Analogs

Compound Name Structure Molecular Formula Molecular Weight Applications Evidence ID
3-(3,4-Dimethoxyphenyl)pentan-2-one Dimethoxyphenyl at C3 C13H18O3 222.28 Pharmaceutical intermediate; aromatic ketone with electron-rich substituents
This compound Aliphatic dimethylamino group C11H21NO ~183.30 Likely less conjugated than aromatic analogs, reducing UV absorbance but improving stability under basic conditions

Key Observations :

  • Aromatic ketones like 3-(3,4-Dimethoxyphenyl)pentan-2-one exhibit strong UV activity and π-π stacking interactions, whereas this compound’s aliphatic structure may favor flexibility and metabolic stability .

Research Findings and Hypotheses

  • Solubility: The dimethylamino group likely enhances water solubility at acidic pH due to protonation, similar to 1-(Dimethylamino)-2-methylpentan-3-one .
  • Reactivity : The tertiary amine may act as a weak base or catalyst in nucleophilic reactions, akin to intermediates in pharmaceutical synthesis .

Biological Activity

3-[(Dimethylamino)methyl]octan-2-one, also known as N,N-dimethyl-3-(aminomethyl)octan-2-one, is a synthetic organic compound primarily recognized for its role as a chemical intermediate in various applications, particularly in the pharmaceutical industry. This article explores its biological activity, focusing on its mechanisms, applications in drug synthesis, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a central octan-2-one backbone with a dimethylamino group attached via a methylene bridge. Its chemical formula is C11H23NC_{11}H_{23}N and it has a molecular weight of approximately 183.31 g/mol. The structure can be represented as follows:

Structure of 3 Dimethylamino methyl octan 2 one\text{Structure of 3 Dimethylamino methyl octan 2 one}

While this compound itself does not have a well-defined mechanism of action in biological systems, it serves as a precursor in the synthesis of Tetrabenazine. Tetrabenazine is a medication used to treat movement disorders such as Huntington's disease and tardive dyskinesia by depleting dopamine levels in the brain, thereby managing involuntary movements .

Applications in Drug Synthesis

One of the primary applications of this compound is in the synthesis of Tetrabenazine. The reaction typically involves condensation with other reactants to form the core structure necessary for the therapeutic effects associated with dopamine depletion. This compound also shows potential in synthesizing other derivatives that may have pharmacological significance.

Table 1: Key Applications of this compound

ApplicationDescription
Synthesis of TetrabenazineUsed as a building block for creating Tetrabenazine, a treatment for movement disorders.
Polymer ScienceActs as a radical copolymerization agent with other acrylates.
Membrane SciencePotential use as a non-toxic solvent in membrane applications.

Biological Activity Studies

Research on the biological activity of this compound is limited, but its derivatives and related compounds have shown various bioactivities. For instance, compounds derived from similar structures have been studied for their anticancer properties and potential antiviral activities .

Case Study: Anticancer Activity

A study examining similar compounds indicated that certain derivatives exhibited significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that further exploration into the biological activity of this compound and its derivatives could reveal additional therapeutic potentials.

Potential Toxicity and Safety

As with many synthetic compounds, understanding the toxicity profile is crucial. While specific toxicity data for this compound is scarce, its role as an intermediate in pharmaceuticals suggests that it undergoes rigorous testing during drug development processes to ensure safety for therapeutic use.

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